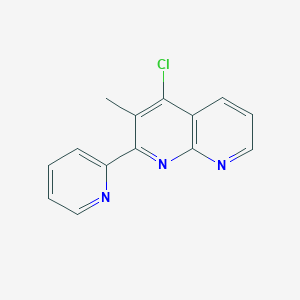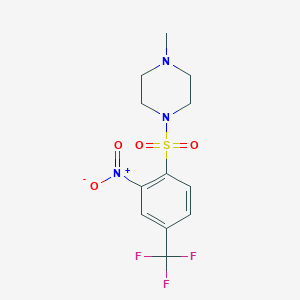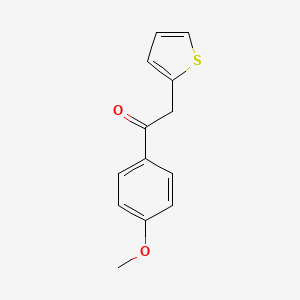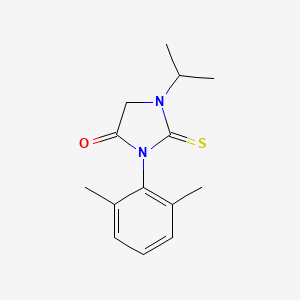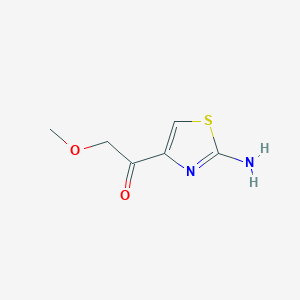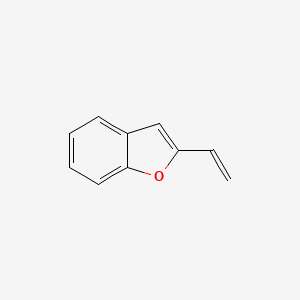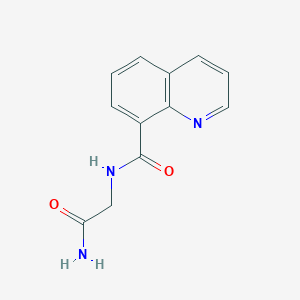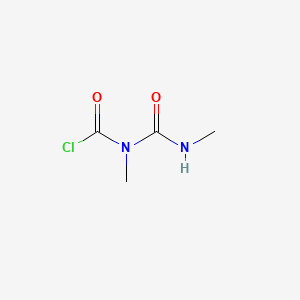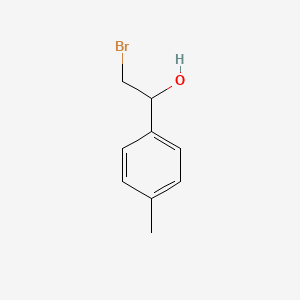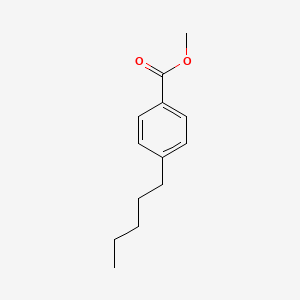
Methyl p-pentylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl p-pentylbenzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often found in natural products such as fruits and flowers. This particular ester is derived from benzoic acid and is characterized by a pentyl group attached to the benzene ring and a methyl group attached to the ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-pentyl-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+CH3OH→C6H5COOCH3+H2O
In this reaction, concentrated sulfuric acid is often used as the catalyst to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of benzoic acid, 4-pentyl-, methyl ester can involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The process may include steps such as distillation to separate the ester from the reaction mixture and purification techniques to remove any impurities.
Types of Reactions:
Hydrolysis: Methyl p-pentylbenzoate can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration to form nitro derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid as the nitrating mixture.
Major Products:
Hydrolysis: Benzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Nitro derivatives of the ester.
Scientific Research Applications
Methyl p-pentylbenzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals .
Mechanism of Action
The mechanism of action of benzoic acid, 4-pentyl-, methyl ester involves its interaction with various molecular targets and pathways. For example, it can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Methyl benzoate: Similar structure but with a different alkyl group.
Ethyl benzoate: Another ester of benzoic acid with an ethyl group instead of a pentyl group.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group on the benzene ring instead of a pentyl group
Uniqueness: Methyl p-pentylbenzoate is unique due to the presence of the pentyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
26311-44-4 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
methyl 4-pentylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-6-11-7-9-12(10-8-11)13(14)15-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
STDGBCHZHMQCAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


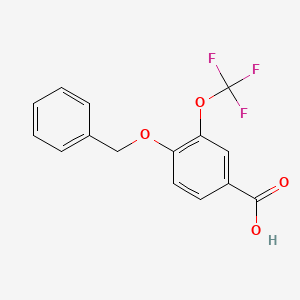

![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)
